N-(4-isopropylbenzyl)cyclopropanamine

Overview

Description

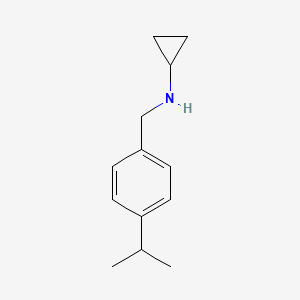

N-(4-isopropylbenzyl)cyclopropanamine is an organic compound with the molecular formula C13H19N. It is a cyclopropane derivative, where the cyclopropane ring is attached to a benzyl group substituted with an isopropyl group at the para position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylbenzyl)cyclopropanamine typically involves the reaction of 4-isopropylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylbenzyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclopropane derivatives

Scientific Research Applications

Medicinal Chemistry

Overview

In medicinal chemistry, N-(4-isopropylbenzyl)cyclopropanamine has been investigated for its potential therapeutic properties. Recent studies have synthesized new compounds based on this structure, including derivatives that exhibit anti-inflammatory, analgesic, and antioxidant activities.

Case Study: Synthesis and Biological Evaluation

A series of compounds derived from this compound were synthesized and evaluated for biological activity. These include:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals | Contains nitro and phenyl groups | Anti-inflammatory | FM4: 10 µM |

| Corresponding carboxylic acid analogues | Similar to above with carboxylic acid | Analgesic | FM10: 15 µM |

The structures were confirmed using NMR and mass spectrometry, demonstrating the potential of these derivatives in drug development .

Proteomics

Overview

In the field of proteomics, this compound is utilized for studying protein structures and functions. Its application in proteomic research is significant due to its ability to interact with various proteins.

Application Example

this compound has been employed in experiments aimed at understanding protein interactions and modifications. Its role as a probe in proteomic studies helps elucidate mechanisms of action for various biological processes .

Organic Synthesis

Overview

The compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations that can lead to the development of new chemical entities.

Synthesis Pathways

Several synthetic routes have been explored for the preparation of this compound:

- Grignard Reaction: The compound can be synthesized through the reaction of appropriate Grignard reagents with cyclopropanamines.

- Hydrogenation Reactions: Modifications involving hydrogenation steps can yield derivatives with enhanced biological properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methoxybenzyl)cyclopropanamine | Methoxy group at para position | Different biological activity profile |

| N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | Chlorine substituent enhances reactivity | Potentially different pharmacological properties |

| 4-Isopropylbenzyl alcohol | Hydroxyl group instead of amine | Primarily used as a fragrance and solvent |

This table highlights the diversity within this chemical class and underscores the specific properties attributed to this compound due to its functional groups .

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(4-isopropylbenzyl)cyclopropylamine

- N-(4-isopropylbenzyl)-N-methylcyclopropanamine

- N-(4-isopropylbenzyl)-N-ethylcyclopropanamine

Uniqueness

N-(4-isopropylbenzyl)cyclopropanamine is unique due to its specific substitution pattern on the benzyl group and the presence of the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-(4-Isopropylbenzyl)cyclopropanamine is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The presence of the isopropylbenzyl moiety enhances its lipophilicity, potentially improving its bioavailability. Understanding the chemical properties of this compound is crucial for exploring its biological activities.

Research indicates that compounds with similar structures can interact with various biological pathways. For instance, cyclopropanamine derivatives have been investigated for their effects on signaling pathways involved in cancer and infectious diseases.

- Antimalarial Activity : A study on cyclopropyl carboxamide derivatives revealed that modifications to the cyclopropyl group significantly influenced their activity against Plasmodium falciparum, the malaria-causing parasite. The optimal structure was shown to maintain potent activity (EC50 values around 40 nM) while demonstrating low cytotoxicity to human cells .

- Cancer Cell Inhibition : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt/mTOR. For example, one compound demonstrated submicromolar cytotoxicity against MCF7 cells, which are known to express mutated PI3K .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural components in determining biological activity:

- Cyclopropane Ring : The presence of the cyclopropane moiety is critical for maintaining activity; alterations to this structure often result in diminished efficacy.

- Substituents : Variations in substituents on the benzyl group can lead to significant changes in potency. For example, replacing the isopropyl group with other aliphatic groups resulted in a loss of activity by up to seven-fold .

Biological Activity Summary Table

| Compound Variant | EC50 (nM) | Activity Description |

|---|---|---|

| This compound | 40 | Potent against P. falciparum (low cytotoxicity) |

| Cyclobutyl variant | 480 | Reduced activity compared to cyclopropane |

| Ethyl-alcohol functionality | 2400 | Significant loss of activity |

Case Studies

- Antimalarial Efficacy : In a mouse model of malaria, compounds similar to this compound demonstrated efficacy against both asexual stages and gametocytes of P. falciparum. The slow-acting nature of these compounds suggests potential for use in combination therapies to prevent resistance development .

- Cancer Research : In colorectal cancer models, derivatives showed inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that this compound could be explored further as a therapeutic agent in oncology .

Properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZIHWYZATVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406025 | |

| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848658-77-5 | |

| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.